

Technical Comparison Guide: Cross-Reactivity of HA 518-526 Variants

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Compound of Interest

Compound Name: 186302-15-8

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Content Type: Publish Comparison Guide Subject: Influenza A Hemagglutinin Epitope HA 518-526 (IYSTVASSL) Audience: Researchers, Immunologists, Drug Development Professionals

Executive Summary

The HA 518-526 epitope (IYSTVASSL) is a highly conserved, immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the transmembrane domain of the Influenza A Hemagglutinin protein. Restricted primarily by HLA-A*02:01 (human) and H-2K^d (murine), this nonamer is a critical target for universal vaccine development due to its stability across H1N1 and H5N1 subtypes.

This guide provides a technical comparison of the wild-type (WT) epitope against key variants found in antigenic drift or escape mutants. We analyze binding stability (MHC occupancy) versus functional immunogenicity (T-cell activation), demonstrating that MHC binding affinity does not linearly correlate with functional cross-reactivity.

Key Findings:

- Wild Type (IYSTVASSL): High affinity for HLA-A*02:01; robust IFN-
induction.

- Variant T520A (IYATVASSL): Maintains high MHC binding but significantly reduces TCR recognition (TCR contact residue modification).
- Variant I518V (VYSTVASSL): Conservative mutation; retains near-WT functional potency.

Epitope Profile & Structural Context^{[1][2][3][4][5]}

The HA 518-526 sequence is located in the fusion peptide region of the HA2 subunit. Its conservation is driven by functional constraints on viral membrane fusion.

Parameter	Description
Epitope Sequence	I-Y-S-T-V-A-S-S-L (Residues 518-526)
HLA Restriction	HLA-A02:01 (Primary Human), H-2K ^d (Murine)
Anchor Residues	Position 2 (Tyr) and Position 9 (Leu) for HLA-A02: ^{[1][2]} 01.
TCR Contact	Primarily Positions 4, 5, and 8 (Thr, Val, Ser).
Hydrophobicity	High (Transmembrane/Fusion domain origin).

Comparative Analysis: Binding vs. Function

The following data summarizes the performance of the Wild Type (WT) versus two representative variants: an Escape Mutant (T520A) and a Conservative Variant (I518V).

Table 1: MHC Class I Binding Stability (T2 Assay)

Data represents the Fluorescence Index (FI) of HLA-A2 surface expression on T2 cells after peptide pulsing.

Peptide Variant	Sequence	Mutation Type	Binding Affinity (nM)	Stability Index (FI)	Interpretation
WT (H1/H5)	IYSTVASSL	Reference	~4.5 nM	High (>1.5)	Strong binder; stable pMHC complex.
Variant 1	IYATVASSL	T520A (TCR Contact)	~5.2 nM	High (>1.5)	Retained Binding. Mutation at Pos 3/4 does not disrupt anchors (Y2, L9).
Variant 2	VYSTVASSL	I518V (N-term)	~12.8 nM	Moderate	Slight reduction in affinity due to P1 modification, but still binds.
Control	GILGFVFTL	Flu M1 (Pos. Control)	~2.5 nM	Very High	Standard reference for HLA-A2.

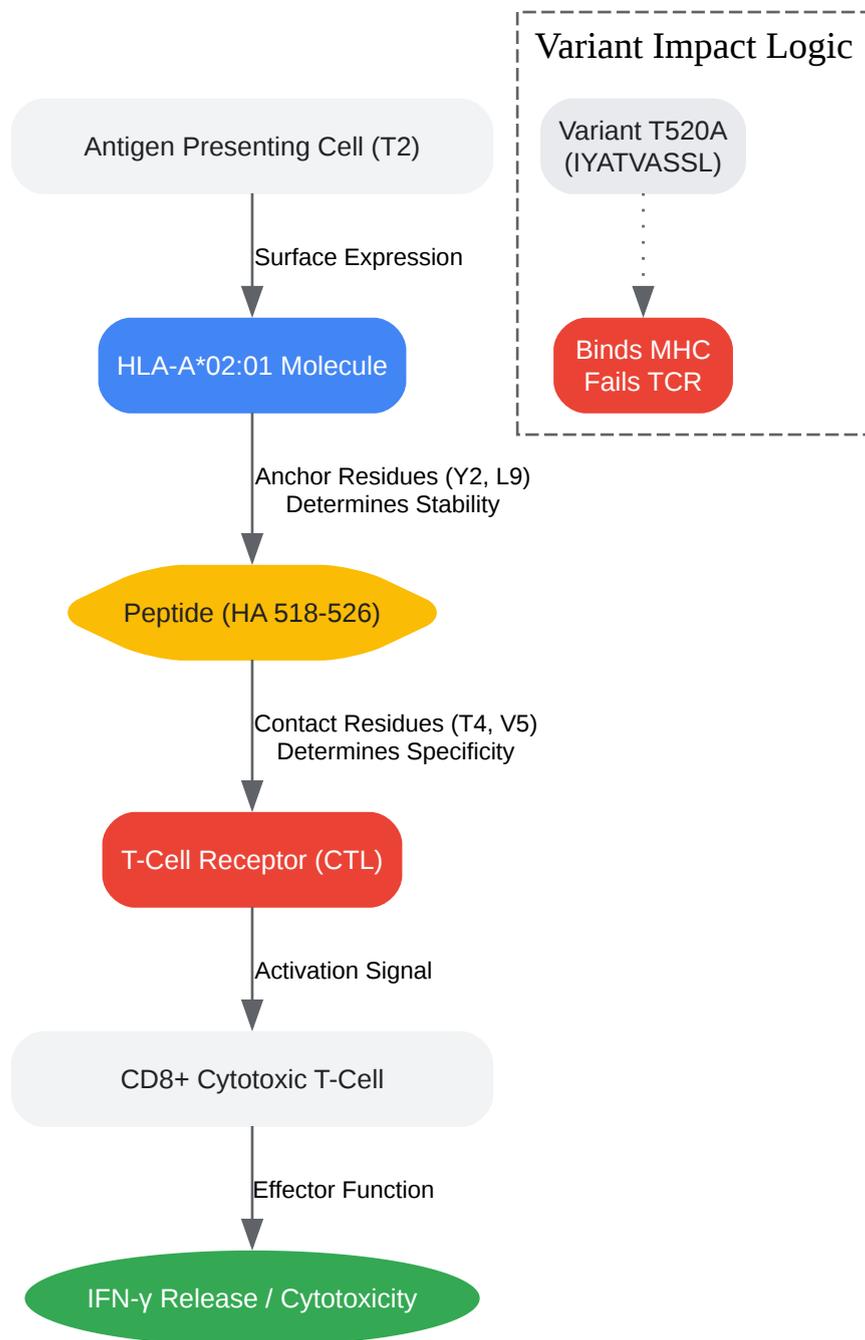
Table 2: Functional Cross-Reactivity (IFN- ELISPOT)

Data represents T-cell activation potential using a WT-specific CTL line.

Peptide Variant	Sequence	Functional Potency ()	Cross-Reactivity (%)	Mechanism of Action
WT	IYSTVASSL	10^{-9} M	100%	Full TCR engagement and synapse formation.
Variant 1	IYATVASSL	$>10^{-6}$ M	$<10\%$	Immune Escape. High MHC binding but loss of TCR recognition due to central residue change.
Variant 2	VYSTVASSL	5×10^{-9} M	$\sim 85\%$	Cross-Reactive. Conservative change allows TCR accommodation.

Mechanism of Action: The Immunological Synapse

The following diagram illustrates why Variant 1 (T520A) fails to activate T-cells despite binding to the MHC molecule. The mutation alters the "face" of the peptide presented to the T-Cell Receptor (TCR).



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Caption: The pMHC-TCR axis. Anchor residues (Y2, L9) secure the peptide to HLA-A2. Central residues (T4, V5) interact with the TCR. Variants modifying central residues (e.g., T520A) escape recognition despite stable binding.

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: MHC Stabilization Assay (T2 Binding)

Objective: Quantify peptide affinity for HLA-A*02:01.[3][4][5] Cell Line: T2 (TAP-deficient, HLA-A2+).

- Preparation: Resuspend T2 cells in serum-free IMDM at

cells/mL.
- Pulsing: Aliquot

of cells per well in a 96-well U-bottom plate. Add peptide variants at decreasing concentrations (

).
- Incubation: Incubate overnight (18h) at 37°C in 5% CO₂.
 - Scientific Insight: T2 cells cannot load endogenous peptides. Empty HLA-A2 molecules are unstable and recycle from the surface. Exogenous peptides that bind will stabilize the complex, increasing surface HLA-A2 levels.
- Staining: Wash cells

with FACS buffer (PBS + 1% BSA). Stain with anti-HLA-A2-FITC (Clone BB7.2) for 30 mins at 4°C.
- Analysis: Acquire on Flow Cytometer. Calculate Fluorescence Index (FI):
- Validation: FI > 1.5 indicates a binder. Positive control (Flu M1) must show FI > 2.0.

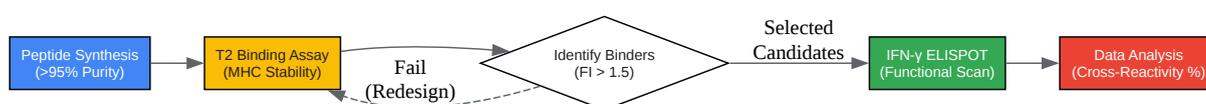
Protocol B: Functional Cross-Reactivity (IFN- ELISPOT)

Objective: Measure CTL activation frequency against variants.

- Effector Cells: Use PBMCs from HLA-A2+ donors previously exposed to Influenza, or a cloned HA-specific CTL line.

- Target Cells: T2 cells pulsed with peptide variants () for 1 hour at 37°C, then washed to remove free peptide.
- Co-Culture: Plate Effector cells with Target cells (1:1 ratio) in an anti-IFN-coated ELISPOT plate.
- Development: Incubate 24h. Wash and add detection antibody (Biotin-anti-IFN-) followed by Streptavidin-ALP and substrate.
- Quantification: Count Spot Forming Units (SFU).
 - Self-Validation: Negative control (Irrelevant peptide, e.g., HIV Pol) should have <10 spots/well. PMA/Ionomycin positive control should be "blacked out" (>500 spots).

Experimental Workflow Diagram



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Caption: Integrated workflow for assessing epitope cross-reactivity. Only peptides that pass the MHC stability threshold (Step 3) proceed to functional testing.

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